3-Methylcarbazole

Description

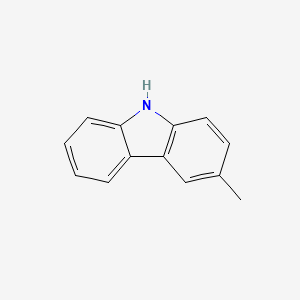

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKYYUQQYARDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196805 | |

| Record name | 3-Methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-20-0 | |

| Record name | 3-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4630-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18UX66Z45K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methyl 9h Carbazole and Its Derivatives

Classical Approaches to Carbazole (B46965) Ring Formation Relevant to 3-Methyl-9H-carbazole

Traditional methods for constructing the carbazole skeleton have been established for over a century and remain relevant in certain synthetic contexts. nih.govchim.it These methods typically involve the formation of the central pyrrole (B145914) ring through cyclization reactions. ncl.res.in

Fischer−Borsche Cyclization

An extension of the Fischer indole (B1671886) synthesis, the Borsche-Drechsel cyclization, is a classical method for preparing carbazoles. wikipedia.orgwikipedia.orgunimi.it This reaction involves the acid-catalyzed condensation of an arylhydrazine with a cyclohexanone (B45756) derivative to form an arylhydrazone. ncl.res.inwikipedia.org Subsequent cyclization, which proceeds through a nih.govnih.gov-sigmatropic rearrangement, yields a tetrahydrocarbazole. ncl.res.inwikipedia.org Aromatization of this intermediate, often through dehydrogenation, provides the final carbazole product. ncl.res.in For the synthesis of 3-Methyl-9H-carbazole, this would involve the reaction of a p-tolylhydrazine with cyclohexanone, followed by cyclization and oxidation.

The general steps are:

Condensation of phenylhydrazine (B124118) with cyclohexanone to form the corresponding imine. wikipedia.org

An acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole. wikipedia.org

Oxidation of the tetrahydrocarbazole to the carbazole. wikipedia.org

Graebe−Ullmann Reaction

The Graebe-Ullmann reaction is another foundational method for carbazole synthesis. nih.govwikipedia.org This process involves the diazotization of an N-phenyl-o-phenylenediamine (also known as o-aminodiphenylamine). wikipedia.orgresearchgate.net The resulting diazonium salt spontaneously forms a 1,2,3-benzotriazole intermediate. wikipedia.orgresearchgate.net Upon heating, this triazole extrudes nitrogen gas to generate a diradical species that cyclizes to form the carbazole ring in high yield. researchgate.net Ullmann successfully applied this method to synthesize various substituted carbazoles, including 1- and 3-methylcarbazole. researchgate.net A modification of this reaction involves the acid-catalyzed decomposition of a 1-(2-pyridyl)benzotriazole for the synthesis of carboline structures, which are structurally related to carbazoles. nih.gov

Transition Metal-Catalyzed Synthetic Routes for 3-Methyl-9H-carbazole

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for constructing complex molecules with high efficiency and selectivity. tohoku.ac.jp These methods often operate under milder conditions and offer greater functional group tolerance compared to classical approaches. chim.it

Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization

A contemporary and effective route to 3-Methyl-9H-carbazole and other carbazole natural products involves a palladium-catalyzed Ullmann cross-coupling reaction followed by a reductive cyclization. anu.edu.auacs.orgnih.gov This strategy was successfully employed to prepare 3-Methyl-9H-carbazole. anu.edu.auacs.orgfigshare.com

The key steps are:

Palladium-Catalyzed Ullmann Cross-Coupling: This step involves the coupling of an appropriate 2-halocyclohex-2-en-1-one with an o-halonitrobenzene derivative. acs.org For the synthesis of 3-Methyl-9H-carbazole, 2-iodo-4-methylcyclohex-2-en-1-one is coupled with an o-halonitrobenzene. researchgate.net

Reductive Cyclization: The resulting 2-arylcyclohex-2-en-1-one intermediate is then subjected to reductive cyclization to form a tetrahydrocarbazole. acs.orgnih.gov

Dehydrogenation (Aromatization): The final step is the dehydrogenation of the tetrahydrocarbazole intermediate to yield the aromatic carbazole product. acs.orgnih.gov

A specific synthesis of 3-Methyl-9H-carbazole involved heating 1,2,3,4-tetrahydro-6-methyl-9H-carbazole with 10 wt % Pd/C in mesitylene (B46885) at 150 °C. acs.org

| Reactant | Catalyst | Solvent | Temperature | Product |

| 1,2,3,4-Tetrahydro-6-methyl-9H-carbazole | 10 wt % Pd/C | Mesitylene | 150 °C | 3-Methyl-9H-carbazole |

Rh(III)-Catalyzed C−H Activation and Functionalization

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of carbazoles. rsc.orgacs.org This method allows for the direct formation of C-C and C-N bonds, providing an atom- and step-economical route to the carbazole core. tohoku.ac.jpnih.gov One approach involves the intermolecular annulation of indoles with terminal alkynes, offering a one-pot synthesis of carbazoles with high regioselectivity and broad substrate scope. rsc.org Another variation is a tandem Cp*Rh(III)-catalyzed C-H activation/Brønsted acid-catalyzed intramolecular cyclization of indoles to form carbazoles. acs.org A Rh(III)-catalyzed C–H activation/cyclization cascade reaction of cyclic 2-diazo-1,3-diketones and N-arylamides has also been developed to produce N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones in good to excellent yields (65–90%). nih.govacs.org These methods tolerate a wide range of functional groups. nih.govresearchgate.net

Suzuki-Miyaura Coupling in Carbazole Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for C-C bond formation and has been effectively applied to the synthesis of carbazole derivatives. nih.govsmolecule.comxisdxjxsu.asia This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. smolecule.comxisdxjxsu.asia

For the synthesis of substituted carbazoles, the Suzuki-Miyaura coupling is often used to first construct a substituted biphenyl (B1667301) intermediate, which is then cyclized to form the carbazole ring. nih.govderpharmachemica.com For example, 2-nitrobiphenyl (B167123) derivatives, readily prepared via Suzuki-Miyaura coupling, can undergo reductive cyclization (Cadogan cyclization) to yield carbazoles. derpharmachemica.com This approach offers good regiocontrol for the placement of substituents. derpharmachemica.com

Two primary strategies for synthesizing 9-Methyl-3-(pyridin-2-yl)-9H-carbazole using this method are:

Coupling of 9-methyl-3-bromocarbazole with 2-pyridylboronic acid. smolecule.com

Coupling of 9-methylcarbazole-3-boronic acid with 2-bromopyridine. smolecule.com

Recent advancements in Suzuki-Miyaura coupling include the development of water-soluble catalyst systems and the use of microwave irradiation to shorten reaction times. smolecule.com

| Reactants | Catalyst System | Product |

| 9-methyl-3-bromocarbazole and 2-pyridylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂, base (e.g., K₂CO₃) | 9-Methyl-3-(pyridin-2-yl)-9H-carbazole |

| 9-methylcarbazole-3-boronic acid and 2-bromopyridine | Pd(PPh₃)₄ or Pd(dppf)Cl₂, base (e.g., K₂CO₃) | 9-Methyl-3-(pyridin-2-yl)-9H-carbazole |

Novel and Emerging Synthetic Strategies for 3-Methyl-9H-carbazole

Recent years have witnessed a surge in the development of innovative methods for constructing the carbazole nucleus, moving beyond classical approaches to more efficient and versatile strategies.

The Cadogan synthesis, which involves the reductive cyclization of 2-nitrobiphenyls, remains a relevant and powerful tool for carbazole synthesis. anu.edu.auresearchgate.net This method and its variations are effective for creating the carbazole framework. anu.edu.auresearchgate.net A notable application involves the palladium-catalyzed Ullmann cross-coupling reaction to form a 2-arylcyclohex-2-en-1-one intermediate, which then undergoes reductive cyclization and subsequent dehydrogenation to yield the target carbazole. researchgate.net This approach has been successfully employed in the synthesis of various carbazole natural products. researchgate.net

The annulation of indoles represents another significant pathway to carbazole derivatives. anu.edu.auresearchgate.net This strategy involves building the carbazole skeleton by adding a new ring to an existing indole structure. Various protocols have been developed, including:

[4+2] Annulation: A Brønsted acid with an imidazolium-based ionic liquid has been used to catalyze the [4+2] annulation of N-methylindole with 2,5-dihydro-2,5-dimethoxyfuran, affording carbazole derivatives in good yields. rsc.org

One-Pot Cascade Annulation: A one-pot reaction of 2-alkenyl indoles with substituted aldehydes, catalyzed by para-toluenesulfonic acid, leads to functionalized carbazoles through a cascade annulation process. rsc.org

Three-Component Annulation: A three-component reaction involving an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound has been reported for the synthesis of carbazole-2-carboxylates. nih.gov

Metal-Free Annulation: An efficient metal-free strategy for carbazole formation involves the NH4I-promoted formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins, providing a wide range of diversified carbazole products. acs.org

Electrocyclization reactions offer a powerful method for the formation of the carbazole ring system. anu.edu.auresearchgate.net One such approach involves a 6π-electrocyclization reaction as a key step. anu.edu.au Another strategy utilizes the thermal electrocyclization of a push-pull enamide, formed from the rhodium-catalyzed insertion of an azavinyl carbene into the C3–H bond of a 2-alkenylindole, followed by oxidative aromatization to yield substituted 3-aminocarbazole derivatives. ias.ac.in

One-pot, multi-component reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules like carbazole derivatives. sci-hub.se These reactions allow for the formation of multiple bonds in a single operation, often with simplified purification procedures.

For instance, a series of symmetrical tetrazole-based carbazole derivatives has been synthesized through a one-pot Ugi-azide reaction starting from 3,6-diformyl-N-alkylcarbazoles. sci-hub.se This method is advantageous due to its simplicity, use of readily available starting materials, and mild reaction conditions. sci-hub.se Another example is a one-pot, solvent-free protocol for the synthesis of chloro-substituted benzoquinoline-carbazole derivatives via a modified Friedländer hetero-annulation reaction. core.ac.uk Additionally, a pseudo multicomponent transformation of 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, and 9-ethyl-3-carbazolecarboxaldehyde results in the formation of a multifunctionalized carbazole. core.ac.uk

| Reaction Type | Key Reagents/Catalysts | Description | Reference |

| Ugi-Azide Reaction | 3,6-diformyl-N-alkylcarbazoles, primary anilines, TMSN3, isocyanides | A one-pot, four-component reaction to synthesize symmetrical tetrazole-based carbazole derivatives. | sci-hub.se |

| Modified Friedländer Annulation | 2,3,4,9-tetrahydrocarbazol-1-one, 3-amino-2-naphthoic acid, POCl3 | A solvent-free, one-pot synthesis of chloro-substituted benzoquinoline-carbazoles. | core.ac.uk |

| Pseudo Multicomponent Reaction | 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, 9-ethyl-3-carbazolecarboxaldehyde | A direct transformation leading to multifunctionalized carbazoles. | core.ac.uk |

Regioselective Methylation Strategies at the 3-Position

The introduction of a methyl group at the C3 position of the carbazole ring is crucial for tuning the electronic and biological properties of the molecule. Transition metal-catalyzed C-H activation has become a valuable tool for achieving regioselective functionalization. chim.it

Yoo and co-workers reported a method for the regioselective functionalization at the C3 position of 9H-carbazoles through the Csp2−H insertion of Rh(II) carbenoids. chim.it This reaction demonstrates high regioselectivity, particularly for 9-alkyl and 9-aryl substituted 9H-carbazoles. chim.itsci-hub.se In another approach, an iterative O-methyltransferase, CbzMT, has been shown to be responsible for the methylation of the hydroxyl group at the C3 position during the biosynthesis of carbazomycins. nih.gov

| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |

| C-H Insertion | Rh(II) carbenoids | 9-Alkyl/Aryl substituted 9H-carbazoles | High regioselectivity for the C3 position. | chim.itsci-hub.se |

| Enzymatic Methylation | CbzMT (O-methyltransferase) | Hydroxycarbazole precursor | Iterative methylation at the C3 hydroxyl group. | nih.gov |

Introduction of Substituents at the 9-Position (N-alkylation)

Modification at the nitrogen atom (9-position) of the carbazole ring, known as N-alkylation, is a common strategy to further diversify the properties of carbazole derivatives. nih.gov

A variety of methods have been developed for the N-alkylation of carbazoles. A particularly efficient method involves the use of microwave irradiation in a dry media. researchgate.net In this solvent-free approach, carbazole reacts rapidly with alkyl halides when adsorbed onto potassium carbonate, leading to high yields of N-alkylated products with a simple work-up procedure. researchgate.net Another strategy involves the reaction of carbazole with 1,2-dibromoethane (B42909) in a one-pot alkylation-elimination sequence to introduce a vinyl group at the 9-position. mdpi.com The N-alkylation of girinimbine, a pyranocarbazole, has been achieved by reacting it with primary alkyl bromides in acetonitrile (B52724) or DMF. asianpubs.org

| Method | Reagents | Conditions | Key Advantage | Reference |

| Microwave-Assisted Synthesis | Alkyl halides, Potassium carbonate | Dry media, Microwave irradiation | Fast, solvent-free, high yield, easy work-up. | researchgate.net |

| Alkylation-Elimination | 1,2-Dibromoethane | One-pot | Direct vinylation at the N-position. | mdpi.com |

| Conventional Alkylation | Primary alkyl bromides | Acetonitrile or DMF | Effective for complex carbazoles like girinimbine. | asianpubs.org |

Stereoselective Synthesis Approaches

Stereoselective strategies for the synthesis of 3-Methyl-9H-carbazole derivatives primarily focus on two main types of chirality: central chirality, which involves the formation of a stereogenic carbon atom, and axial chirality, which arises from hindered rotation around a C-C or C-N bond.

Creation of Central Chirality via N-H Insertion

One notable method for introducing a chiral center involves the asymmetric insertion of a carbene into the N-H bond of the carbazole nucleus. Research has demonstrated the efficacy of copper- and iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N-H bond of various carbazoles, including 3-Methyl-9H-carbazole. dicp.ac.cn This reaction creates a new stereocenter at the α-position of the substituent attached to the nitrogen atom.

A series of novel axially chiral 2,2′-biimidazole ligands were synthesized and found to be effective for this transformation. dicp.ac.cn When 3-Methyl-9H-carbazole was used as a substrate with methyl α-phenyldiazoacetate, the corresponding N-substituted product was obtained with good yield and high enantioselectivity. dicp.ac.cn The reaction proceeded smoothly, indicating that the methyl group at the 3-position is well-tolerated. dicp.ac.cn

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cu-bis(oxazoline) complex | 3-Methyl-9H-carbazole and methyl α-phenyldiazoacetate | Methyl 2-(3-methyl-9H-carbazol-9-yl)-2-phenylacetate | 84 | 94 |

Creation of Axial Chirality via Oxidative Coupling

Axial chirality is a key feature in many biologically active biaryl compounds. For derivatives of 3-Methyl-9H-carbazole, this has been achieved through enantioselective oxidative coupling reactions.

A facile synthesis of (+)-bi-2-hydroxy-3-methylcarbazole has been accomplished through the asymmetric oxidative coupling of 2-hydroxy-3-methylcarbazole. orcid.orgjst.go.jp This reaction creates a C-C axis of chirality between two carbazole units.

Furthermore, the catalytic enantioselective oxidative hetero-coupling of 3-hydroxycarbazoles with various arenols has been developed using a chiral vanadium(V) complex. rsc.orgkaust.edu.sa This methodology allows for the synthesis of axially chiral biarenols with high chemo-, regio-, and enantioselectivities. A 3-hydroxycarbazole derivative bearing a methyl substituent was shown to react efficiently, demonstrating the viability of this method for the this compound scaffold. rsc.org The reaction exhibits good functional group tolerance and proceeds under mild conditions. rsc.orgkaust.edu.sa

| Catalyst | Carbazole Substrate | Coupling Partner | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| Chiral Vanadium(V) Complex | 3-Hydroxy-N-benzyl-carbazole | 2-Naphthol | Axially chiral biarenol | 81 | 89:11 |

These examples highlight the progress in developing sophisticated synthetic strategies to access chiral derivatives of 3-Methyl-9H-carbazole, providing valuable tools for the exploration of their properties and potential applications.

Spectroscopic and Advanced Structural Characterization of 3 Methyl 9h Carbazole

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. For carbazole (B46965) derivatives, the IR spectrum provides distinct signatures corresponding to its functional groups. The N-H stretching vibration in carbazoles is typically observed in the region of 3000-3500 cm⁻¹ scispace.com. Other characteristic bands include aromatic C-H stretching and C=C ring stretching vibrations.

Computational approaches, such as Density Functional Theory (DFT), are frequently employed to predict and assign the experimental vibrational bands, offering a more detailed analysis of the molecule's vibrational behavior . While specific experimental IR and Raman spectra for 3-Methyl-9H-carbazole are not detailed in the provided literature, the analysis of related carbazole compounds provides a basis for understanding its expected vibrational characteristics. For instance, in a derivative of 9-pentyl-9H-carbazol-3-yl, IR peaks were observed at 3455, 3428, 3064, 2992, 2931, and 2854 cm⁻¹ scispace.com.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal provides the definitive three-dimensional structure of a molecule. The crystal structure of 3-Methyl-9H-carbazole has been determined and is available in the Crystallography Open Database (COD) under the number 4032462 nih.gov. The analysis reveals a monoclinic crystal system with the space group P 1 21/c 1 nih.gov. This space group indicates that the molecules pack in a centrosymmetric manner. The detailed crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Formula | C₁₃H₁₁N |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 20.3990 Å |

| b | 5.7846 Å |

| c | 7.8899 Å |

| α | 90° |

| β | 98.458° |

| γ | 90° |

| Z | 4 |

| Data sourced from Yan, Q. et al. (2017) via PubChem nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of carbazole derivatives is stabilized by various intermolecular interactions. In related compounds, such as 3-bromo-9-ethyl-9H-carbazole, short H···π contacts are observed, indicating the presence of C—H···π interactions that are shorter than the van der Waals contact distance researchgate.netiucr.org. These interactions play a crucial role in the supramolecular assembly of the crystal structure nih.gov. While strong N—H···N hydrogen bonds are not typically formed in the solid state of the parent 9H-carbazole, weaker interactions involving the N-H group and the π-system of adjacent molecules are possible thieme-connect.de. The packing of 3-Methyl-9H-carbazole molecules is influenced by these non-covalent forces, leading to an ordered three-dimensional lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy reveals the electronic transitions within a molecule. The UV-Vis spectrum of the closely related 9-methyl-9H-carbazole in THF shows an intense absorption peak at approximately 293 nm, which is attributed to a local π–π* transition within the carbazole moiety. rsc.org Lower energy absorption bands are also observed around 330 nm and 345 nm, corresponding to other spin-allowed π–π* transitions rsc.org. The optical band gap (E_g) for the parent carbazole monomer has been calculated from its absorption edge to be 3.64 eV researchgate.net. These data provide a baseline for the electronic properties of the 3-Methyl-9H-carbazole chromophore.

Fluorescence Spectroscopy and Quantum Yield Determination

Carbazole and its derivatives are well-known for their fluorescent properties. Studies on various carbazole-based compounds have reported high fluorescence quantum yields in solution, often in the range of 0.88 to 1.00, indicating that they are highly efficient emitters researchgate.net. The related compound, 9-methyl-9H-carbazole, exhibits phosphorescence in the 420-480 nm range when measured in a frozen THF solution at 77 K nih.gov. While specific room-temperature fluorescence and quantum yield data for 3-Methyl-9H-carbazole were not found in the provided search results, the general behavior of this class of compounds suggests it is likely to be a strong fluorophore. The emission properties can be influenced by intermolecular interactions in the solid state chinesechemsoc.org.

Theoretical and Computational Chemistry of 3 Methyl 9h Carbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of carbazole (B46965) derivatives.

Geometry Optimization

The optimization of the molecular geometry is a fundamental step in computational chemistry, providing the most stable conformation of a molecule. For carbazole derivatives, DFT calculations are instrumental in determining bond lengths, bond angles, and dihedral angles.

Studies on related carbazole compounds offer valuable insights into the expected geometry of 3-Methyl-9H-carbazole. For instance, DFT calculations performed on 9-Methyl-3-phenyldiazenyl-9H-carbazole have predicted a completely planar conformation for the molecule. jchr.orgd-nb.info This planarity is a key feature of the carbazole ring system, which allows for extensive π-conjugation. innovareacademics.in X-ray crystallography and DFT calculations on 3,6-diiodo-9-ethyl-9H-carbazole have further detailed the planarity of the carbazole group, with the ethyl group being nearly perpendicular to the ring. researchgate.net The introduction of substituents on the carbazole core can induce minor deviations from planarity. The precise bond lengths and angles are influenced by the nature and position of these substituents. For example, in a study of 1-Methoxy-3-methyl-9H-carbazole derivatives, X-ray crystallography has been used to establish the exact three-dimensional structure, confirming the characteristic geometric parameters of the tricyclic carbazole framework.

Table 1: Representative Calculated Geometrical Parameters for a Carbazole Derivative Note: This table presents data for a related carbazole derivative as a reference for the expected values for 3-Methyl-9H-carbazole.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Lengths | C-N | ~1.38 - 1.40 |

| C-C (aromatic) | ~1.39 - 1.42 | |

| C-C (methyl) | ~1.51 | |

| Bond Angles | C-N-C | ~108 - 110 |

| C-C-C (in ring) | ~118 - 122 | |

| C-C-H (methyl) | ~109.5 |

HOMO/LUMO Energy Analysis and Global Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. ijcmas.com

For carbazole derivatives, DFT calculations are frequently used to determine the energies of these frontier orbitals. Studies on carbazole-based donor-acceptor molecules have shown that the HOMO-LUMO gap can be tuned by altering the substituents on the carbazole core. nankai.edu.cn For instance, in a series of D-A molecules with carbazole as the donor, the calculated HOMO-LUMO gaps ranged from 2.50 to 3.42 eV. nankai.edu.cn In a theoretical study of derivatives synthesized from 3-bromo-9-methyl-9H-carbazole, the calculated HOMO and LUMO energies were found to be in good agreement with experimental values, with energy gaps ranging from 1.24 eV to 2.011 eV, suggesting their suitability for photovoltaic applications. physchemres.org

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Calculated HOMO, LUMO, and Global Reactivity Descriptors for a Representative 3-Methyl-9H-carbazole Derivative Note: The values presented are illustrative and based on typical findings for similar carbazole derivatives.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.45 |

| ELUMO | -2.25 |

| HOMO-LUMO Gap (ΔE) | 3.20 |

| Chemical Potential (μ) | -3.85 |

| Hardness (η) | 1.60 |

| Softness (S) | 0.625 |

| Electrophilicity Index (ω) | 4.63 |

Prediction of Spectroscopic Properties (e.g., UV-Vis, FT-IR, FT-Raman)

DFT calculations can accurately predict various spectroscopic properties, which are essential for the characterization of molecules.

UV-Vis Spectroscopy: The electronic absorption spectra of carbazole derivatives can be simulated using TD-DFT calculations. For a dithienopyrrolobenzothiadiazole-carbazole based material, TD-DFT calculations predicted two intense absorption bands at 564 nm and 460 nm. d-nb.info These calculations help in understanding the nature of electronic transitions, which are often characterized by intramolecular charge transfer (ICT). d-nb.info

FT-IR and FT-Raman Spectroscopy: The vibrational spectra (FT-IR and FT-Raman) of carbazole derivatives can also be calculated using DFT. These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental data to assign the vibrational modes. For example, in aromatic compounds, the C-H stretching vibrations are typically observed in the range of 3000–3100 cm⁻¹. nih.gov The N-H stretching mode in carbazole derivatives is another characteristic vibration. nih.gov The calculated spectra for a hydrazone-pyridine compound showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a 3-Methyl-9H-carbazole Derivative Note: The wavenumbers are typical values obtained from DFT calculations for similar structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch | ~3450 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | ~3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (Methyl) | ~2950 - 2850 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | ~1600 - 1450 | FT-IR, FT-Raman |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.org It allows for the prediction of absorption and emission spectra, as well as the investigation of the nature of excited states. rsc.org

For carbazole derivatives, TD-DFT studies have been instrumental in understanding their photophysical properties. nih.govnih.gov These calculations can reveal the character of the excited states, such as whether they are localized excitations or involve charge transfer between different parts of the molecule. d-nb.info For instance, in a study of novel carbazole-fused coumarin (B35378) derivatives, TD-DFT computations were used to correlate experimental photophysical properties with theoretical results. nih.gov Similarly, for novel NLOphoric 2-methoxy carbazole-based chromophores, TD-DFT was employed to study their structural, molecular, electronic, and photophysical parameters. researchgate.net The dynamics of excited states, such as internal conversion and intersystem crossing, have also been investigated for carbazole and its derivatives using a combination of spectroscopic techniques and theoretical calculations. researchgate.net

Molecular Docking Studies on 3-Methyl-9H-carbazole

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a 3-Methyl-9H-carbazole derivative, might interact with a protein target.

Ligand-Protein Interactions and Binding Affinities

Several studies have explored the potential of 3-Methyl-9H-carbazole derivatives as inhibitors of various enzymes through molecular docking. These studies provide insights into the specific interactions between the ligand and the amino acid residues in the active site of the protein, as well as the binding affinity, which is often expressed as a docking score or binding energy.

For example, derivatives of (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-one were docked with the PBR receptor and the MDM2-p53 protein. innovareacademics.in The results showed good binding affinity towards the PBR receptor, with binding energies ranging from -2.643050e+02 to -3.104552e+02 kcal/mol, while the interaction with the MDM2-p53 receptor was poor. innovareacademics.in In another study, novel benzofuran-based carbazole derivatives were docked against SARS-CoV-2 proteins, including the main protease, spike glycoprotein (B1211001), and RNA-dependent RNA-polymerase, to evaluate their antiviral potential. semanticscholar.org Furthermore, molecular docking studies of carbazole derivatives have been performed on targets like dihydrofolate reductase (DHFR) to explore their potential as antimicrobial agents. jchr.org

Prediction of Biological Activity and Drug-likeness

The evaluation of a compound's drug-likeness is a critical step in the early stages of drug discovery. In silico methods provide a rapid and cost-effective way to predict the potential of a molecule to be an orally active drug. These predictions are often based on established rules and models derived from the physicochemical properties of known drugs.

For carbazole derivatives, including 3-Methyl-9H-carbazole, computational tools are frequently used to predict their biological activity and drug-likeness. pharmainfo.in These properties, such as hydrophobicity, electronic distribution, hydrogen bonding characteristics, molecular size, and flexibility, are known to influence a molecule's behavior in a biological system, affecting its bioavailability, transport properties, and affinity for protein targets. pharmainfo.in

Several studies have utilized software like Molinspiration and SwissADME to assess the drug-likeness of carbazole derivatives. pharmainfo.inmdpi.com These tools calculate various molecular descriptors and evaluate them against established criteria like Lipinski's Rule of Five. This rule suggests that for a compound to have good oral bioavailability, it should generally have a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5. pharmainfo.in

In silico predictions for various carbazole derivatives have shown that they often exhibit favorable drug-like properties. mdpi.comnih.gov For instance, some studies have reported bioavailability scores of around 0.55 for certain carbazole derivatives, indicating a good potential for oral absorption. mdpi.com

The "BOILED-Egg" diagram, a computational model, is another tool used to predict passive gastrointestinal absorption and brain penetration. mdpi.com Studies on some carbazole derivatives have shown them to fall within the white region of this diagram, suggesting a high probability of passive absorption by the gastrointestinal tract. mdpi.com

Furthermore, in silico tools can predict a compound's potential biological activities through methods like PASS (Prediction of Activity Spectra for Substances). This software predicts a wide range of biological activities based on the structural formula of a compound. pharmainfo.in

Below is a table summarizing the predicted drug-likeness and ADME properties for a selection of carbazole derivatives, illustrating the type of data generated in these computational studies.

| Compound | Molecular Weight ( g/mol ) | Num. Rotatable Bonds | Num. H-bond Acceptors | Num. H-bond Donors | Log S (ESOL) | Bioavailability Score |

| Carbazole Derivative C1 | 342.43 | 4 | 2 | 1 | 5.74 | 0.55 |

| Carbazole Derivative C2 | 414.54 | 9 | 3 | 2 | - | 0.55 |

| Carbazole Derivative C3 | 414.54 | 9 | 3 | 2 | - | 0.55 |

| Carbazole Derivative C4 | 416.51 | 8 | 4 | 0 | - | 0.55 |

Data for illustrative carbazole derivatives from a computational study. mdpi.comresearchgate.net

It is important to note that these are predictive, computational models, and experimental validation is crucial to confirm the actual biological activity and pharmacokinetic properties of any compound. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By applying classical mechanics, these simulations can provide insights into conformational changes, intermolecular interactions, and the influence of the solvent environment on a molecule's behavior. This information is valuable for understanding how a compound like 3-Methyl-9H-carbazole might interact with biological targets. ontosight.ai

For carbazole derivatives, MD simulations have been employed to investigate their interactions with various biological macromolecules, such as proteins and DNA. nih.govnih.gov These simulations can help to understand the binding modes and affinities of these compounds, providing a rationale for their observed biological activities. nih.gov For example, MD simulations can be used to study the stability of a ligand-protein complex, which is crucial for drug design. nih.gov

The solvent environment plays a significant role in the behavior of molecules. MD simulations can explicitly model the interactions between the solute (e.g., 3-Methyl-9H-carbazole) and solvent molecules, such as water. This allows for the analysis of hydration patterns and the organization of water molecules around the compound, which can influence its solubility and interactions with other molecules.

Furthermore, MD simulations can be used to calculate various properties that are relevant to a compound's pharmacokinetic profile. These include diffusion coefficients and rotational correlation times, which relate to the molecule's mobility and can impact its dissolution rate, membrane permeability, and ultimately its bioavailability. The simulations can also provide insights into the tendency of molecules to aggregate and their preferred packing in the solid state, which is important for formulation development.

In the context of materials science, MD simulations have been used to study the microstructure of amorphous materials containing carbazole derivatives. rsc.org By simulating a box of molecules, researchers can analyze the distances and orientations between neighboring molecules, which is crucial for understanding the material's properties. rsc.org

Research Applications of 3 Methyl 9h Carbazole in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Derivatives of the carbazole (B46965) structure are integral to the advancement of OLED technology, where they are employed as host materials, fluorescent emitters, and components of thermally activated delayed fluorescence (TADF) systems. nih.govresearchgate.net The inherent electron-rich nature and rigid structure of the carbazole unit provide good hole-transporting capabilities and high triplet energy, which are crucial for efficient device performance. researchgate.net

Host Materials

In phosphorescent and TADF OLEDs, the host material constitutes the matrix for the light-emitting guest molecules. An effective host must possess a high triplet energy to confine the excitons on the guest emitter, preventing energy loss. Carbazole derivatives are excellent candidates for host materials due to their high triplet energies. researchgate.netrsc.org

Systematic studies on 9-phenylcarbazole derivatives with different substituents at the 3 and 6 positions have demonstrated their potential as host materials for blue phosphorescent emitters. rsc.org For instance, compounds like 9-phenyl-3,6-ditrityl-9H-carbazole (CCz), 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz), and 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9) all exhibit high triplet energies of approximately 2.99 eV. rsc.org This high triplet energy is sufficient to host blue-emitting phosphorescent materials effectively. rsc.org The performance of OLEDs using these hosts can vary significantly based on the substituent, with external quantum efficiencies (ηext,max) ranging from 9.5% to 21%. rsc.org

Similarly, pyridinyl-carbazole based compounds, synthesized from precursors like 3-Iodo-9H-carbazole, have been developed as host materials for both green and blue phosphorescent OLEDs. nih.gov These materials exhibit high thermal stability with glass transition temperatures (Tg) up to 139 °C and triplet energies around 2.81-2.82 eV. nih.gov Devices fabricated with these hosts have shown high efficiency, with a green OLED achieving a maximum current efficiency of 49.8 cd/A and a power efficiency of 33.2 lm/W. nih.gov

Table 1: Performance of OLEDs with 3,6-Disubstituted Carbazole Host Materials

| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Driving Voltage (V) | Ref. |

|---|---|---|---|---|---|

| SiCz | Ir(dbfmi) | 21 | 21.7 | 3.40 | rsc.org |

| CCz | Ir(dbfmi) | 9.5 | - | - | rsc.org |

| PO9 | Ir(dbfmi) | 16.5 | - | - | rsc.org |

| 4N-oCBP | TCz-Trz | 16.2 | - | - | researchgate.net |

| Host H2 | Ir(ppy)₃ | 9.4 (at 1000 cd/m²) | 34.1 | 2.6-3.3 | nih.gov |

Fluorescent Emitters

Carbazole derivatives are also employed directly as fluorescent emitters, often in donor-acceptor architectures to tune the emission color and improve quantum efficiency. nih.gov The carbazole moiety typically acts as the electron donor.

By introducing various substituents at the 3 and 6 positions of the carbazole ring, researchers have developed a range of fluorescent emitters. nih.gov For example, a series of fused carbazole/carbonyl molecules have been synthesized, demonstrating emissions from blue to yellow-green. A pure-blue OLED using a peripheral carbazole-attached emitter achieved a maximum external quantum efficiency (EQEmax) of 22.3%. researchgate.net

Furthermore, carbazole-π-imidazole derivatives have been designed as bipolar blue-emitting materials. nih.gov In these molecules, the carbazole unit serves as the electron donor. A non-doped deep-blue OLED using one such emitter, BCzB-PPI, achieved a maximum EQE of 4.43% with CIE coordinates of (0.159, 0.080). nih.gov Gold(III) complexes incorporating carbazolyl ligands with electron-donating or electron-accepting groups at the 3-position have been shown to be efficient TADF emitters. nih.gov

Table 2: Properties of Carbazole-Based Fluorescent Emitters

| Emitter Compound | Emission Max (nm) | Quantum Efficiency (%) | Application/Note | Ref. |

|---|---|---|---|---|

| 7a (formylpyridine at 3-pos) | 561 | 5.4 | Dichloromethane solution | beilstein-journals.orgnih.gov |

| 7b (formylpyridine at 3-pos) | 482 | 97.4 | Dichloromethane solution | beilstein-journals.orgnih.gov |

| BCzB-PPI | - | 4.43 (max EQE) | Deep-blue non-doped OLED | nih.gov |

| 2,3-CZ | - | 22.3 (max EQE) | Fused carbazole/carbonyl blue emitter | researchgate.net |

| 2,3-POA | - | 21.7 (max EQE) | Fused carbazole/carbonyl yellow-green emitter | researchgate.net |

Influence of Substituents on Photophysical Properties

The photophysical properties of carbazole derivatives can be precisely controlled by the introduction of different functional groups at various positions on the carbazole ring. nih.gov The nature and position of these substituents directly impact the molecule's electronic structure, including the HOMO and LUMO energy levels, which in turn affects absorption, emission, and charge transport characteristics. nih.gov

Attaching substituents to the 3 and 6 positions of the carbazole framework is a common strategy to modify its properties. nih.gov

Electron-donating vs. Electron-withdrawing groups : Introducing electron-donating groups like diphenylamino or electron-withdrawing groups like cyano or diphenylphosphine oxide at the 3-position can manipulate the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govbeilstein-journals.org This is a key principle in designing TADF emitters, where a small energy gap between the singlet and triplet states (ΔEST) is desired. rsc.org

Steric Effects : Bulky substituents, such as tert-butyl groups, can prevent intermolecular interactions and aggregation-caused quenching, leading to higher photoluminescence quantum yields (PLQY) in the solid state. nih.gov

Conjugation : Extending the π-conjugation by adding aryl groups can shift the emission to longer wavelengths (a red shift). dergipark.org.tr For instance, in a study of 2-(N-hexylcarbazol-3'-yl)-4/5-formylpyridine compounds, the position of the formyl group (an electron-withdrawing group) on the pyridine ring attached to the carbazole's 3-position significantly altered the emission wavelength and quantum efficiency. beilstein-journals.orgnih.gov

Research has shown that for 3,6-disubstituted carbazoles, the introduction of aryl or arylamino groups leads to derivatives with high thermal stability, with decomposition temperatures (Td) often exceeding 290 °C and glass transition temperatures (Tg) ranging from 86 °C to 155 °C. nih.gov This stability is crucial for the longevity of OLED devices.

Polymeric Materials and Conjugated Systems

The carbazole moiety can be polymerized to form polycarbazoles, which are conducting polymers with notable electrical and optical properties. researchgate.net These polymers are investigated for applications in electrochromic devices, sensors, and as layers in electronic devices. mdpi.commdpi.com The polymerization typically occurs through the 3 and 6 positions of the carbazole ring.

Synthesis of Polycarbazoles

Polycarbazoles can be synthesized through either chemical or electrochemical polymerization methods. mdpi.com

Chemical Polymerization : This can be achieved using oxidizing agents like ammonium peroxodisulfate or ferric chloride (FeCl₃). For example, the interfacial polymerization of carbazole using ammonium peroxodisulfate yields dark green polycarbazole films. mdpi.com

Electrochemical Polymerization : This is a widely used method where a polymer film is deposited directly onto an electrode surface by applying an electrical potential to a solution containing the carbazole monomer. researchgate.netnih.gov The electrochemical oxidation of carbazole monomers leads to the formation of radical cations, which then couple to form the polymer chain. researchgate.net Studies on 3-substituted carbazole monomers, such as those with styryl or vinyl substituents, show that while all monomers can be electrochemically oxidized, the properties of the resulting polymer films vary greatly depending on the substituent. researchgate.net

For example, tri-carbazole structures have been synthesized and electropolymerized to create robust polymer films on electrode surfaces through oxidative coupling reactions. rsc.org

Electrochemical Properties of Carbazole-Based Polymers

Carbazole-based polymers exhibit reversible electrochemical oxidation processes, making them suitable for electrochromic applications. mdpi.comrsc.org When an electrical potential is applied, the polymer can be switched between its neutral and oxidized states, which correspond to different colors.

The electrochemical properties are highly dependent on the monomer structure. For instance, poly(3,6-di(2-thienyl)carbazole) (PDTC) shows a lower onset oxidation potential (0.82 V) compared to other carbazole polymers like PS2CBP (0.99 V) and PCEC (0.94 V), which is attributed to the increased aromatic conjugation from the thiophene units. mdpi.com

The color of the polymer film changes upon oxidation. P(NO₂-3Cz) films change from pale yellow (neutral) to yellow-green and then to blue (fully oxidized). rsc.org Similarly, P(NH₂-3Cz) films change from colorless to pale green and finally to blue upon oxidation. rsc.org These significant color shifts are crucial for their use in electrochromic devices. mdpi.com

Table 3: Electrochemical Properties of Carbazole-Based Polymers

| Polymer | Onset Oxidation Potential (V) | Color (Neutral State) | Color (Oxidized State) | Application | Ref. |

|---|---|---|---|---|---|

| PDTC | 0.82 | - | - | Electrochromic Device | mdpi.com |

| PS2CBP | 0.99 | Gray | Grayish-green to Foliage green | Electrochromic Device | mdpi.com |

| PCEC | 0.94 | - | - | Electrochromic Device | mdpi.com |

| P(NO₂-3Cz) | - | Pale Yellow | Yellow-green to Blue | Electrochromic Film | rsc.org |

| P(NH₂-3Cz) | - | Colorless | Pale green to Blue | Electrochromic Film | rsc.org |

Table of Mentioned Compounds

| Abbreviation / Name | Full Chemical Name |

| CCz | 9-phenyl-3,6-ditrityl-9H-carbazole |

| SiCz | 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole |

| PO9 | 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole |

| 4N-oCBP | 9-(3-(2-(9H-carbazol-9-yl)phenyl)pyridin-4-yl)-9H-carbazole |

| TCz-Trz | 2,4,6-tris(2-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine |

| BCzB-PPI | 2-(4'-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole |

| PDTC | poly(3,6-di(2-thienyl)carbazole) |

| PS2CBP | poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) |

| PCEC | poly(3,6-bis(N-carbazole)-N-ethylcarbazole) |

| P(NO₂-3Cz) | poly(3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole) |

| P(NH₂-3Cz) | poly(3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole) |

Fluorescent Probes and Sensors

Carbazole derivatives are well-suited for the development of fluorescent probes and sensors due to their inherent photophysical properties, including high quantum yields and the ability for intramolecular charge transfer (ICT). These characteristics make them highly sensitive to their local environment and capable of detecting specific analytes.

Researchers have designed and synthesized various carbazole-based fluorescent probes for the selective detection of metal ions. For instance, a novel probe based on a pyrano[3,2-c] carbazole structure was developed for the quantification of zinc ions (Zn²⁺). This sensor demonstrated a significant fluorescence enhancement in the presence of Zn²⁺ mdpi.com. Similarly, another carbazole derivative, N,N′-bis(9-ethyl-9H-carbazol-3-yl)-(ethane-1,2-diamine), was synthesized and shown to be an effective and selective fluorescent probe for chromium(III) ions (Cr³⁺). The strong fluorescence of this compound is selectively quenched by Cr³⁺, forming a 1:1 complex and allowing for its detection with a limit of 0.10 μmol L⁻¹ sigmaaldrich.com.

Furthermore, a "turn-on" fluorescent probe, 3-(4-(1,3-dithiolan-2-yl) phenyl)-9H-carbazole (DTCB), was successfully synthesized for the highly sensitive and selective detection of mercury(II) ions (Hg²⁺) in aqueous solutions. The addition of Hg²⁺ initiates a deprotection reaction of the thioacetal group, leading to a substantial enhancement in the probe's fluorescence intensity and a color change from dark blue to green. This probe exhibits a good linear response to Hg²⁺ concentrations and has potential applications in analyzing real water samples researchgate.net. The unique properties of carbazole derivatives, such as high stability, tunable π-extended systems, and excellent charge transfer capabilities, make them ideal candidates for optical materials and chemosensors researchgate.net.

| Probe Name/Structure | Target Analyte | Detection Mechanism | Key Finding |

| Pyrano[3,2-c] carbazole derivative | Zn²⁺ | Fluorescence enhancement | Provides simple and sensitive detection of Zn²⁺ mdpi.com. |

| N,N′-bis(9-ethyl-9H-carbazol-3-yl)-(ethane-1,2-diamine) | Cr³⁺ | Fluorescence quenching | Forms a 1:1 complex; detection limit of 0.10 μmol L⁻¹ sigmaaldrich.com. |

| 3-(4-(1,3-dithiolan-2-yl) phenyl)-9H-carbazole (DTCB) | Hg²⁺ | "Turn-on" fluorescence enhancement (ICT) | Highly selective with a detection limit of 2.05×10⁻⁷ mol·L⁻¹ researchgate.net. |

Electronic Materials

The carbazole framework is a cornerstone in the development of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). Its derivatives are widely used as host materials, charge-transporting materials, and emitters due to their excellent charge-transporting properties, high thermal stability, and wide band gap chim.ithw.ac.uk.

In the realm of OLEDs, carbazole-based compounds are essential. They can be functionalized to create materials with high glass transition temperatures (Tg), ensuring the morphological stability of devices justia.com. For example, pyridinyl-carbazole based host materials have been synthesized for phosphorescent OLEDs (PhOLEDs), demonstrating high thermal stability (decomposition temperatures of 361–386 °C) and high Tg values (127–139 °C) wikipedia.org. These hosts facilitate efficient energy transfer to guest emitter molecules, a crucial factor for high-performance devices wikipedia.org. Novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine have also been developed, leading to OLEDs with enhanced current, power, and external quantum efficiencies justia.com.

Carbazole derivatives are also pivotal as hole-transporting materials in perovskite solar cells, which have shown remarkable potential in photovoltaics. Carbazole can be substituted with various groups to fine-tune its electrochemical and optical properties, ensuring efficient hole extraction from the perovskite layer and reducing charge recombination chim.it. For instance, a series of carbazole-terminated HTMs were synthesized and successfully applied in PSCs, achieving efficiencies of nearly 18% chim.it. Another study reported that a self-assembled monolayer of a 3,6-Bis(methylthio)-9H-carbazole derivative on the electrode significantly improved interfacial characteristics, leading to inverted PSCs with a certified steady-state efficiency of 26.54% iucr.org. These materials often exhibit excellent thermal stability, with decomposition temperatures exceeding 440 °C, and hole mobility values comparable to the widely used spiro-OMeTAD chim.it.

| Application | Material Type | Key Compound/Derivative | Performance Metric |

| OLEDs | Host Material | Pyridinyl-Carbazole derivatives | High Tg (127–139 °C), Low turn-on voltage (2.6–3.3 V) wikipedia.org. |

| OLEDs | Hole-Transporting Material | 4-(9H-carbazol-9-yl)triphenylamine derivatives | Enhanced current and power efficiencies (39.2 cd/A and 29.3 lm/W) justia.com. |

| Perovskite Solar Cells | Hole-Transporting Material | Carbazole-terminated twin molecules (V1209, V1221, V1225) | Efficiency up to 18%, Thermal stability up to 440 °C chim.it. |

| Perovskite Solar Cells | Self-Assembled Monolayer | 3,6-Bis(methylthio)-9H-carbazole derivative | Certified steady-state efficiency of 26.54% iucr.org. |

Magnetic Materials

While carbazole derivatives are primarily known for their optoelectronic properties, recent research has explored their potential in the field of functional magnetic materials. The creation of stable organic radicals based on the carbazole framework opens up possibilities for designing materials with unique magnetic behaviors.

A significant development in this area is the synthesis of Carbazole-9-oxyl and its derivatives. These compounds are thermodynamically stabilized π-conjugated radicals. Electron Spin Resonance (ESR) measurements and DFT calculations have confirmed that the unpaired electron in these radicals is delocalized not only on the nitroxide group but also across the biphenyl (B1667301) moiety of the carbazole structure zeyachem.net. This extensive delocalization contributes to their stability, allowing them to be purified using standard chromatography techniques zeyachem.net.

In the crystalline state, these carbazole-based radicals exhibit interesting magnetic interactions. For example, a methyl derivative of carbazole-9-oxyl was found to form π-dimers and one-dimensional chains in its crystal structure. These arrangements lead to distinct intermolecular magnetic interactions: antiferromagnetic and ferromagnetic, respectively. This discovery highlights carbazole-9-oxyl as a promising structural motif for the future development of functional organic magnetic materials zeyachem.net.

Organic Pigments

The carbazole structure is a key component in the synthesis of high-performance organic pigments, most notably Pigment Violet 23. This pigment is a member of the dioxazine family and is widely used commercially due to its brilliant, intense violet color and excellent fastness properties justia.comiucr.orgranbarr.com.

Pigment Violet 23, also known as Carbazole Violet or Dioxazine Violet, is synthesized through the condensation of 3-amino-N-ethylcarbazole with chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) iucr.orgranbarr.com. The resulting polycyclic molecular structure provides exceptional stability. It is one of the most universally used organic pigments and is the dominant industrial pigment in the violet shade area justia.com.

The extremely high color strength of Pigment Violet 23 makes it valuable as a primary colorant and as a shading component ranbarr.com. It exhibits excellent heat fastness and light fastness, rendering it suitable for a wide array of demanding applications, including:

Coatings: Used in industrial coatings, powder coatings, and automotive paints ranbarr.comjustia.com.

Plastics: Employed for coloring various plastics, including PVC, polyolefins, and engineering plastics justia.com.

Inks: Utilized in printing inks and inkjet inks due to its high color strength and stability ranbarr.comjustia.com.

The synthesis of carbazole-based pigments can be tailored to produce variants with different properties. For example, a benzoyl-substituted carbazole-dioxazine pigment has been developed, which exhibits a reddish-violet shade google.com. Additionally, research into soluble carbazole dioxazine pigments aims to improve dispersibility and simplify the pigmentation process, which could enhance production efficiency and finished product quality.

Research on the Biological and Medicinal Chemistry of 3 Methyl 9h Carbazole

Antiviral Activities, including Anti-SARS-CoV-2 Agents

The carbazole (B46965) scaffold, a key structural motif in various synthetic and natural compounds, has demonstrated a wide range of therapeutic applications, including significant antiviral properties. mdpi.com Research has particularly intensified in exploring carbazole derivatives as potential agents against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. mdpi.comresearchgate.net These efforts focus on disrupting the viral life cycle by targeting key viral proteins. mdpi.com

Studies have investigated benzofuran-based carbazole derivatives for their potential to inhibit crucial SARS-CoV-2 proteins. nih.gov Molecular docking analyses have been employed to evaluate the binding affinities of these compounds against the main protease (Mpro or 3CLpro), the spike glycoprotein (B1211001), and RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com The main protease is essential for viral replication, the spike glycoprotein facilitates viral entry into host cells, and RdRp is critical for transcription and translation processes. mdpi.comnih.gov

In one study, a series of N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles were synthesized and evaluated. Several of these derivatives exhibited strong binding affinities for the target proteins, in some cases comparable or superior to approved drugs like lopinavir (B192967) and remdesivir. nih.govmdpi.com For instance, compounds 9i and 9j showed notable binding scores against Mpro, while compound 9h was particularly potent against RdRp. nih.gov These findings suggest that the carbazole framework is a promising starting point for developing novel inhibitors of SARS-CoV-2. nih.govmdpi.com

Table 1: Molecular Docking Scores of Selected Carbazole Derivatives Against SARS-CoV-2 Proteins

| Compound | Target Protein | Binding Score (Kcal/mol) |

|---|---|---|

| 9e | Mpro | -8.77 |

| 9h | Mpro | -8.76 |

| 9i | Mpro | -8.87 |

| 9j | Mpro | -8.85 |

| 9h | RdRp | -8.10 |

| 9i | RdRp | -8.01 |

Data sourced from molecular docking studies on benzofuran-based carbazole derivatives. nih.gov

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, has necessitated the search for new therapeutic agents. nih.gov Carbazole derivatives have been identified as a promising class of compounds with significant antimalarial properties. nih.gov Both natural and synthetic carbazoles have shown potential in this area. nih.gov

A high-throughput screening campaign identified 1-(1-aminopropan-2-ol)carbazole analogues as potent hits against the Plasmodium falciparum K1 strain, which is known for its resistance to chloroquine. nih.gov Subsequent optimization and structure-activity relationship (SAR) studies led to the development of lead compounds with improved efficacy and pharmacokinetic profiles. Two notable compounds, 12 and 13a , demonstrated significant in vivo activity in a P. berghei-infected mouse model. nih.gov When administered orally, these compounds reduced parasitemia in a dose-dependent manner. At a dose of 100 mg/kg/day, compound 12 reduced total parasitemia by 99.97% and compound 13a by 99.93% after four days of treatment, indicating a near-complete clearance of the parasites. nih.gov

Table 2: In Vivo Antimalarial Efficacy of Aminoalcohol-Carbazole Derivatives

| Compound | ED₅₀ (mg/kg/day) | Parasitemia Reduction at 100 mg/kg/day |

|---|---|---|

| 12 | 11.4 | 99.97% |

| 13a | 34.5 | 99.93% |

Efficacy assessed in a P. berghei mouse model with oral administration. nih.gov

Antituberculosis Activity

Tuberculosis remains a major global health challenge, and the development of new drugs to combat Mycobacterium tuberculosis is a critical priority. Oxygenated tricyclic carbazole alkaloids and their synthetic derivatives have emerged as a significant area of research for antitubercular agents. nih.gov

A study evaluating a series of 49 oxygenated tricyclic carbazole derivatives identified twelve compounds with significant activity against the growth of Mycobacterium tuberculosis. nih.gov The four most potent compounds were the naturally occurring alkaloids clauszoline-M, murrayaline-C, and carbalexin-C, alongside a synthetic carbazole derivative, compound 22 . These compounds exhibited Minimum Inhibitory Concentration (MIC₉₀) values ranging from 1.5 to 3.7 μM. nih.gov Importantly, these active compounds showed virtually no toxicity to a mammalian cell line (Vero cells) at concentrations up to 50 μM, indicating a favorable selectivity index. nih.gov

Table 3: Antitubercular Activity of Lead Carbazole Derivatives

| Compound | Type | MIC₉₀ (μM) |

|---|---|---|

| Clauszoline-M (45) | Natural Alkaloid | 1.5 - 3.7 |

| Murrayaline-C (41) | Natural Alkaloid | 1.5 - 3.7 |

| Carbalexin-C (27) | Natural Alkaloid | 1.5 - 3.7 |

| Compound 22 | Synthetic Derivative | 1.5 - 3.7 |

Activity measured against Mycobacterium tuberculosis. nih.gov

Mechanism of Action Studies

Cellular Pathway Modulation

Derivatives of 3-Methyl-9H-carbazole have been shown to exert their biological effects by modulating key cellular pathways, particularly those involved in cell proliferation and apoptosis (programmed cell death). For instance, certain 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives, developed as inhibitors of DNA methyltransferase 1 (DNMT1), have demonstrated potential anti-proliferative activity in various tumor cell lines. nih.gov

Transcriptome analysis of K562 leukemia cells treated with the active compounds 7r-S and 7t-S identified differentially expressed genes related to apoptosis and cell cycle pathways. nih.gov Further investigation using flow cytometry confirmed that these carbazole derivatives induce apoptosis in K562 cells. They also cause the cells to arrest in the G0/G1 phase of the cell cycle in a concentration-dependent manner, thereby halting their proliferation. nih.gov This suggests that the anticancer effects of these compounds are mediated, at least in part, through the targeted modulation of cellular signaling pathways that control cell division and survival.

Enzyme Inhibition Studies

A primary mechanism through which 3-Methyl-9H-carbazole derivatives exert their therapeutic effects is the inhibition of specific enzymes. This has been a key focus in their development as medicinal agents.

DNA Methyltransferase 1 (DNMT1) Inhibition : DNMT1 is a crucial enzyme for maintaining DNA methylation patterns and is often overexpressed in cancer cells. nih.gov Novel carbazole derivatives have been designed as potent, non-nucleoside inhibitors of DNMT1. nih.govresearchgate.net For example, S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S ) showed significant DNMT1 inhibition with an IC₅₀ value of 0.777 μM. nih.gov Another compound, WK-23 , also displayed a strong inhibitory effect on human DNMT1 with an IC₅₀ value of 5.0 μM. researchgate.net

SARS-CoV-2 Protease Inhibition : As part of the effort to combat COVID-19, carbazole derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (3CLpro), an enzyme vital for viral replication. bioworld.com Nonpeptidic and noncovalent inhibitors based on the carbazole scaffold have been developed, with some showing IC₅₀ values in the low micromolar range against the viral protease. bioworld.com

Acetylcholinesterase (AChE) Inhibition : A series of triazole-containing carbazole derivatives were designed as new inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. nih.gov The 2-methylbenzyl derivative 6c was identified as the most active compound, with an IC₅₀ value of 1.9 μM. nih.gov

Urease Inhibition : Carbazole-based acetyl benzohydrazides have been synthesized and evaluated for their ability to inhibit the urease enzyme, which is a target for treating infections caused by Helicobacter pylori. acgpubs.org

Table 4: Enzyme Inhibitory Activity of Selected Carbazole Derivatives

| Derivative Class/Compound | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 7t-S | DNMT1 | 0.777 μM |

| WK-23 | DNMT1 | 5.0 μM |

| 6c | Acetylcholinesterase (AChE) | 1.9 μM |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of 3-Methyl-9H-carbazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. collaborativedrug.com For 3-Methyl-9H-carbazole derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

In the development of acetylcholinesterase (AChE) inhibitors, SAR studies on triazole-containing carbazole derivatives revealed specific structural requirements for activity. It was found that substituting the benzyl (B1604629) pendent group at the ortho or meta positions with small halogen atoms (like fluorine) or electron-donating groups (such as methyl or methoxy) could either be tolerated or lead to improved anti-AChE activity. nih.gov

For carbazole-based DNMT1 inhibitors, SAR analysis showed that introducing substituents onto the carbazole ring could enhance inhibitory activity. nih.gov Specifically, isomers with an S-configuration were found to be more active than their R-configuration counterparts. nih.gov

In the context of antimicrobial agents, SAR studies on 8-methoxy-9H-carbazole-3-carboxamides and carbazolyl-substituted rhodanines indicated that electron-donating groups (e.g., hydroxy, alkoxy, alkyl) on the aromatic ring significantly contributed to antifungal and antibacterial activity. researchgate.net The presence of nitrogen-containing heterocyclic systems, like pyrimidinyl and piperidinyl, on the carbazole nucleus also resulted in significant antifungal effects. researchgate.net These studies are essential for the rational design of new, more effective carbazole-based therapeutic agents. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Derivatizations of 3-Methyl-9H-carbazole

The functionalization of the 3-Methyl-9H-carbazole core is a key strategy for fine-tuning its properties for specific applications. Future research will continue to explore novel derivatization pathways to introduce a variety of functional groups at different positions on the carbazole (B46965) ring system. These efforts are aimed at modulating the compound's electronic, optical, and biological characteristics.

One promising area of exploration is the synthesis of carbazole-based amides, hydrazides, and hydrazones. These derivatives can be synthesized from a 1-methyl-9H-carbazole scaffold and have shown potential as cytotoxic agents frontiersin.org. The introduction of different substituents allows for the creation of a library of compounds with diverse biological activities, offering a platform for the development of new therapeutic agents frontiersin.org. For instance, the synthesis of N-acylated carbazole derivatives has been shown to decrease the growth of breast cancer cells researchgate.net.

Another avenue of research involves the transition metal-catalyzed C-H activation and functionalization of the carbazole skeleton chim.it. This approach allows for the direct introduction of alkyl, aryl, and other functional groups at specific positions on the carbazole ring, offering a more efficient and atom-economical route to novel derivatives compared to traditional methods chim.it.

The table below summarizes some examples of derivatization strategies that can be applied to the 3-Methyl-9H-carbazole scaffold, based on research on analogous carbazole compounds.

| Derivatization Strategy | Starting Material (Analogue) | Resulting Derivative Class | Potential Application |

| Acylation and subsequent reaction with hydrazines | 1-methyl-9H-carbazole | Carbazole amides, hydrazides, hydrazones | Cytotoxic agents |

| C-H Activation/Functionalization | Carbazole | C1, C2, C3, or C4-functionalized carbazoles | Materials science, medicinal chemistry |

| N-Acylation | Carbazole | N-acylated carbazoles | Anticancer agents |

This table is based on analogous derivatizations of the carbazole core and suggests potential pathways for 3-Methyl-9H-carbazole.

Advanced Applications in Optoelectronics and Energy Storage

Carbazole derivatives are well-known for their excellent charge-transporting properties and high thermal stability, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices doaj.org. Future research will focus on leveraging the 3-Methyl-9H-carbazole core to develop next-generation materials for these applications.

A significant area of interest is the development of carbazole-based dendrimers for use in solution-processed OLEDs acs.orgnih.govgithub.io. These highly branched molecules can be designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient light emission acs.orgnih.gov. By incorporating 3-Methyl-9H-carbazole units into dendritic architectures, it may be possible to create novel TADF emitters with enhanced performance and processability. For example, carbazole dendrimers with a triazine core have been investigated as TADF materials for solution-processable OLEDs nih.gov.

Furthermore, the development of carbazole-based host materials for phosphorescent OLEDs (PhOLEDs) is an active area of research. These materials need to have high triplet energies to effectively transfer energy to the phosphorescent dopant researchgate.net. The substitution pattern on the carbazole ring can significantly influence the triplet energy level, and thus, 3-Methyl-9H-carbazole derivatives could be tailored to act as efficient hosts for various colored PhOLEDs.

The table below highlights potential advanced applications of 3-Methyl-9H-carbazole derivatives in optoelectronics.

| Application Area | Material Type | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) Emitters | High Photoluminescence Quantum Yield |

| Organic Light-Emitting Diodes (OLEDs) | Phosphorescent Host Materials | High Triplet Energy |

| Organic Photovoltaics (OPVs) | Donor Materials | Good Hole-Transporting Properties |

Integration of 3-Methyl-9H-carbazole into Supramolecular Assemblies

Supramolecular chemistry offers a powerful approach to construct complex and functional architectures from molecular building blocks. The integration of 3-Methyl-9H-carbazole into supramolecular assemblies is an emerging research area with the potential to create novel materials with unique properties and applications.

A key focus is the use of carbazole-functionalized ligands to construct metal-organic frameworks (MOFs) doaj.orgrsc.orgmdpi.com. These crystalline porous materials have applications in gas storage, separation, catalysis, and sensing. By incorporating the 3-Methyl-9H-carbazole moiety into the organic linkers, it is possible to create MOFs with tailored pore environments and functionalities. For example, carbazole-based MOFs have been developed as fluorescent sensors for the detection of nitroaromatic compounds, such as picric acid doaj.orgmdpi.com. The electron-rich nature of the carbazole unit makes it an excellent candidate for sensing electron-deficient analytes through fluorescence quenching mechanisms nih.govbohrium.com.

Another promising direction is the use of carbazole-based receptors in supramolecular recognition carloneresearch.eu. The rigid and planar structure of the carbazole ring, combined with the potential for functionalization, allows for the design of host molecules that can selectively bind to specific guest molecules. This has implications for the development of new sensors, catalysts, and drug delivery systems.

The following table outlines potential applications of 3-Methyl-9H-carbazole in supramolecular assemblies.

| Supramolecular Assembly | Functional Role of 3-Methyl-9H-carbazole | Potential Application |

| Metal-Organic Frameworks (MOFs) | Fluorescent Ligand | Chemical Sensing |

| Supramolecular Cages | Host Moiety | Molecular Recognition, Catalysis |

| Rotaxanes/Catenanes | Photoactive Component | Molecular Machines |